[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether typically involves multiple steps, starting with the preparation of the core benzyl ether structure. One common method involves the use of Friedel-Crafts acylation followed by a series of substitution reactions to introduce the bromine, fluorine, and trifluoromethyl groups . The reaction conditions often require the use of catalysts such as anhydrous ferric chloride and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzyl ethers depending on the nucleophiles employed.
Scientific Research Applications
[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Similar in structure but with an amine group instead of a benzyl ether.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Features a carboxylic acid group instead of a benzyl ether.
Uniqueness
The uniqueness of [2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.
Properties
Molecular Formula |
C14H9BrF4O |
---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-12-7-10(16)6-11(14(17,18)19)13(12)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
KGBDESWYAMVTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.